6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re interested in, “6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine”, is a benzothiazole derivative. These compounds often have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions .Physical And Chemical Properties Analysis
Benzothiazole derivatives can have a wide range of physical and chemical properties, including varying degrees of solubility, different melting points, and so on .Scientific Research Applications
Pharmacological Applications
Anticonvulsant Properties : Compounds structurally related to 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine have shown significant anticonvulsant activity. For instance, 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one demonstrated substantial efficacy against tonic seizures in an experimental model, without neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Antimicrobial Activity : Several derivatives, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, have been synthesized and show potential antimicrobial properties (Saeed & Rafique, 2013).
Anti-Tumor Activity : Certain benzothiazole derivatives have been evaluated for their anti-tumor effects. For example, compounds like N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine showed promising cytotoxicity against various cancer cell lines (Eshghi et al., 2019).
Chemical Synthesis Applications
Synthesis of Sulfonyl Derivatives : The synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives has been achieved. These compounds may have significant biological activity, suggesting their utility in chemical synthesis and pharmaceutical research (Abbas, 2015).
Corrosion Inhibition : Certain imine derivatives containing benzo[d]thiazole-2-yl groups have been explored for their effectiveness in inhibiting corrosion of mild steel, especially in acidic environments. This application is crucial for industrial settings (Chugh et al., 2019).
Plant-Growth Regulatory Activities : Novel imine derivatives with benzo[d]thiazole and thiazole rings have shown potential as plant-growth regulators, indicating their application in agriculture (Qin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWJEHBDZIGQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493492 |
Source
|
Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | |
CAS RN |
64677-65-2 |
Source
|
Record name | 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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